3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused to a benzopyranone structure. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the condensation of furan derivatives with benzopyranone precursors. One common method is the aldol condensation reaction, where furfural or its derivatives react with benzopyranone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)propenoic acid
Uniqueness
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its fused benzopyranone structure, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
88430-93-7 |
---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c14-13-10-5-2-1-4-9(10)8-12(16-13)11-6-3-7-15-11/h1-7,12H,8H2 |
InChI Key |
YGUUQHDFBMASAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.